

# Ro 31-8220 Mesylate (CAS: 138489-18-6): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ro 31-8220 mesylate

Cat. No.: B1683856

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## Abstract

**Ro 31-8220 mesylate** is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of Protein Kinase C (PKC) with a complex and multifaceted pharmacological profile. While it competitively inhibits multiple PKC isoforms in the nanomolar range, it also demonstrates significant activity against a panel of other kinases, including MAPKAP-K1b, MSK1, S6K1, and GSK3 $\beta$ . This off-target activity, particularly its ability to activate the c-Jun N-terminal kinase (JNK) pathway independently of PKC inhibition, necessitates careful experimental design and interpretation. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and biological activities of **Ro 31-8220 mesylate**. It includes detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows to support its application in preclinical research and drug development.

## Physicochemical Properties

**Ro 31-8220 mesylate**, also known as Bisindolylmaleimide IX mesylate, is a synthetic compound widely used in cell signaling research.<sup>[1][2]</sup> Its key physicochemical properties are summarized below for ease of reference.

Property	Value	Reference(s)
CAS Number	138489-18-6	[1][3]
Molecular Formula	C <sub>25</sub> H <sub>23</sub> N <sub>5</sub> O <sub>2</sub> S·CH <sub>4</sub> O <sub>3</sub> S	[2][3]
Molecular Weight	553.65 g/mol	[2][3][4]
Purity	≥97% (HPLC)	[5][6]
Appearance	Solid	[3]
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 5 mM).	[5][7]
Storage	Store at -20°C, desiccated.	[1][5][7]

## Mechanism of Action and Biological Activity

Ro 31-8220 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][3] However, its biological effects are not limited to PKC inhibition, as it modulates the activity of several other protein kinases and signaling pathways.

## Inhibition of Protein Kinase C

Ro 31-8220 exhibits potent inhibitory activity against multiple PKC isoforms. The IC<sub>50</sub> values for various PKC isoforms are detailed in the table below.

Target	IC <sub>50</sub> (nM)	Reference(s)
PKCα	5	[8][9]
PKCβI	24	[8][9]
PKCβII	14	[8][9]
PKCγ	27	[8][9]
PKCε	24	[8][9]
Rat Brain PKC	23	[8][9]

## Off-Target Kinase Inhibition

Ro 31-8220 is known to inhibit a range of other kinases with high potency, which is a critical consideration in experimental design.

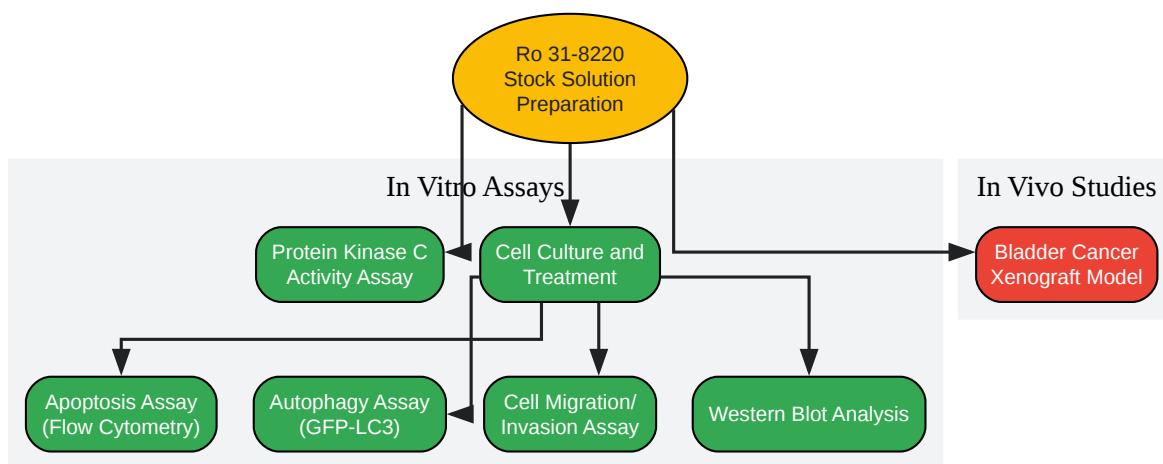
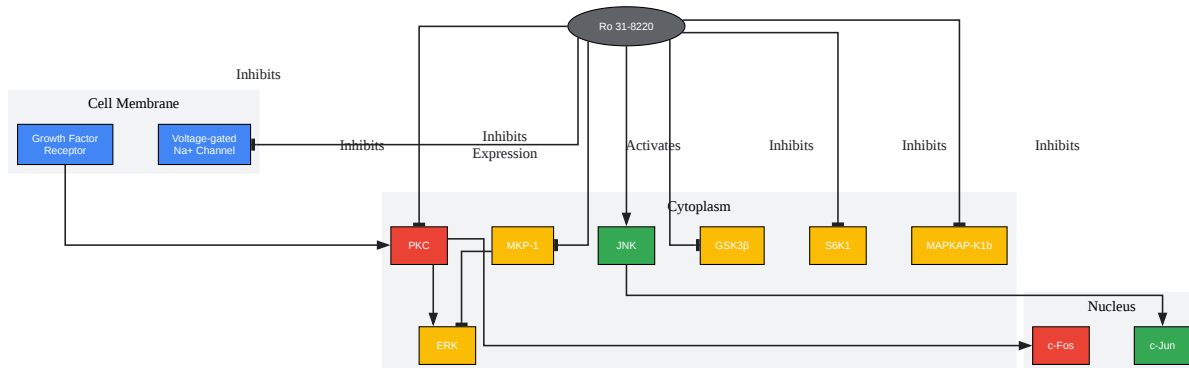
Off-Target Kinase	IC <sub>50</sub> (nM)	Reference(s)
MAPKAP-K1b (RSK2)	3	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
MSK1	8	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
S6K1	15	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
GSK3β	38	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>

It is noteworthy that Ro 31-8220 does not significantly affect MKK3, MKK4, MKK6, and MKK7.  
[\[8\]](#)[\[9\]](#)

## Modulation of Signaling Pathways

The biological effects of Ro 31-8220 are mediated through its influence on various signaling pathways.

- **MAPK Pathway:** Ro 31-8220 inhibits the expression of MAP kinase phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway.[\[8\]](#)[\[10\]](#) It also inhibits ERK2.[\[6\]](#)[\[7\]](#)
- **JNK Pathway:** A key characteristic of Ro 31-8220 is its ability to activate c-Jun N-terminal kinase (JNK) and induce the expression of c-Jun.[\[8\]](#)[\[10\]](#) This activation appears to be independent of its PKC inhibitory activity.[\[10\]](#)
- **TGF-β Signaling:** Ro 31-8220 can induce a protein-protein interaction between mutant SMAD4R361H and SMAD3, which restores TGF-β-induced tumor suppression in certain cancer cells.[\[5\]](#)[\[6\]](#)
- **Other Pathways:** The compound has also been shown to directly suppress voltage-dependent Na<sup>+</sup> channels in the micromolar range.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)



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